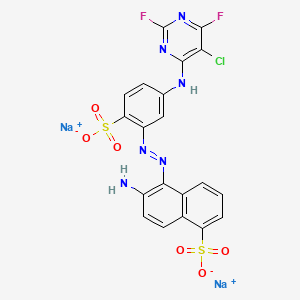
6-Amino-5-((5-((5-chloro-2,6-difluoro-4-pyrimidinyl)amino)-2-sulphophenyl)azo)naphthalene-1-sulphonic acid, sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-5-[[5-[(5-chloro-2,6-difluoro-4-pyrimidinyl)amino]-2-sulphophenyl]azo]naphthalene-1-sulphonic acid, sodium salt is a complex organic compound. It is characterized by its azo linkage, which is a functional group consisting of a nitrogen-nitrogen double bond. This compound is often used in various industrial applications, particularly in the production of dyes and pigments due to its vibrant color properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-5-[[5-[(5-chloro-2,6-difluoro-4-pyrimidinyl)amino]-2-sulphophenyl]azo]naphthalene-1-sulphonic acid, sodium salt typically involves a multi-step process:
Diazotization: The process begins with the diazotization of 5-amino-2-sulphophenylamine. This involves treating the amine with nitrous acid to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 6-amino-1-naphthalenesulphonic acid under alkaline conditions to form the azo compound.
Substitution Reaction: The final step involves the substitution of the hydrogen atoms on the pyrimidine ring with chlorine and fluorine atoms to achieve the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azo linkage, leading to the formation of nitro compounds.
Reduction: Reduction of the azo group can yield amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium dithionite and hydrogen gas in the presence of a catalyst are often used.
Substitution: Electrophilic substitution reactions typically use reagents like chlorine gas for halogenation and sulfuric acid for sulfonation.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Corresponding amines.
Substitution: Halogenated or sulfonated derivatives.
Scientific Research Applications
6-Amino-5-[[5-[(5-chloro-2,6-difluoro-4-pyrimidinyl)amino]-2-sulphophenyl]azo]naphthalene-1-sulphonic acid, sodium salt has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Employed in staining techniques for microscopy due to its vibrant color.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent.
Industry: Widely used in the production of dyes and pigments for textiles, plastics, and inks.
Mechanism of Action
The compound exerts its effects primarily through its azo linkage and aromatic rings. The azo group can participate in various chemical reactions, altering the compound’s properties and interactions. In biological systems, the compound can bind to proteins and nucleic acids, affecting their function and structure.
Comparison with Similar Compounds
Similar Compounds
- 6-Amino-4-[[5-[(5-chloro-2,6-difluoro-4-pyrimidinyl)amino]-2-sulphophenyl]azo]naphthalene-1-sulphonic acid
- 5-Amino-4-[[5-[(5-chloro-2,6-difluoro-4-pyrimidinyl)amino]-2-sulphophenyl]azo]naphthalene-1-sulphonic acid
Uniqueness
The unique combination of the azo linkage, pyrimidine ring, and sulfonic acid groups in 6-Amino-5-[[5-[(5-chloro-2,6-difluoro-4-pyrimidinyl)amino]-2-sulphophenyl]azo]naphthalene-1-sulphonic acid, sodium salt imparts distinct chemical and physical properties. These properties make it particularly valuable in applications requiring stable, vibrant dyes and pigments.
Properties
CAS No. |
83399-73-9 |
|---|---|
Molecular Formula |
C20H11ClF2N6Na2O6S2 |
Molecular Weight |
614.9 g/mol |
IUPAC Name |
disodium;6-amino-5-[[5-[(5-chloro-2,6-difluoropyrimidin-4-yl)amino]-2-sulfonatophenyl]diazenyl]naphthalene-1-sulfonate |
InChI |
InChI=1S/C20H13ClF2N6O6S2.2Na/c21-16-18(22)26-20(23)27-19(16)25-9-4-7-15(37(33,34)35)13(8-9)28-29-17-11-2-1-3-14(36(30,31)32)10(11)5-6-12(17)24;;/h1-8H,24H2,(H,25,26,27)(H,30,31,32)(H,33,34,35);;/q;2*+1/p-2 |
InChI Key |
CSEOEPYWKDTBAZ-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=NC3=C(C=CC(=C3)NC4=C(C(=NC(=N4)F)F)Cl)S(=O)(=O)[O-])N)C(=C1)S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



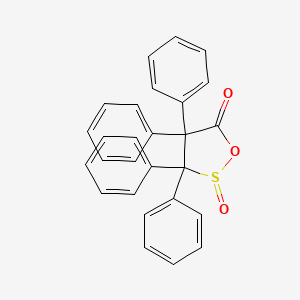
![4-[4,6-Bis(3,4-dihydroxyphenyl)-1,3,5-triazin-2-yl]benzene-1,2-diol](/img/structure/B13788796.png)
![3-(4-Bromophenyl)pyrido[3,4-e][1,2,4]triazine](/img/structure/B13788798.png)

![(-)-2-[2-(3,5-Dichloro-2-methoxyphenoxy)ethyl]-1-ethylpyrrolidine](/img/structure/B13788813.png)
![Dispiro[5.1.5.1]tetradecane-7,14-dione](/img/structure/B13788821.png)

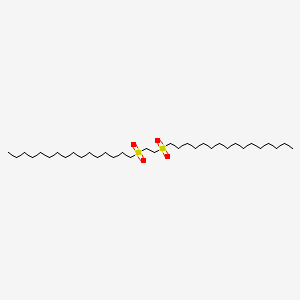

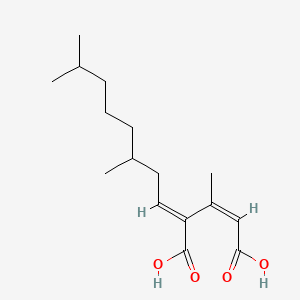
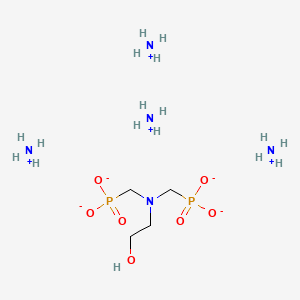
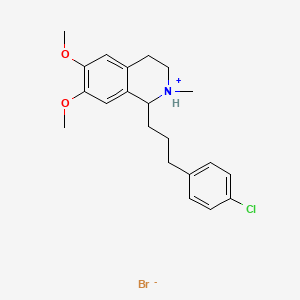
![5-Bromo-alpha-[[tert-butylamino]methyl]-7-ethylbenzofuran-2-methanol](/img/structure/B13788862.png)
